molecular formula C26H20N2O4S B2950957 3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291860-20-2

3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2950957
CAS No.: 1291860-20-2
M. Wt: 456.52
InChI Key: FFMIAOWIEIXGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzofuro[3,2-d]pyrimidin-4(3H)-one core substituted at position 3 with a 1,3-benzodioxol-5-ylmethyl group and at position 2 with a (4-methylbenzyl)sulfanyl moiety. The 4-methylbenzylsulfanyl substituent introduces lipophilicity, which may improve membrane permeability.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4S/c1-16-6-8-17(9-7-16)14-33-26-27-23-19-4-2-3-5-20(19)32-24(23)25(29)28(26)13-18-10-11-21-22(12-18)31-15-30-21/h2-12H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMIAOWIEIXGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylbenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and benzofuro-pyrimidinone intermediates, followed by the introduction of the benzylsulfanyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylbenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylbenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for applications in drug discovery and development.

    Medicine: The compound may exhibit pharmacological properties, making it a candidate for therapeutic research.

    Industry: Its chemical properties can be leveraged in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylbenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Benzofuropyrimidinone vs. Benzothienopyrimidinone

  • Target Compound: Benzofuropyrimidinone core with oxygen in the fused ring system.
  • Analog (): Benzothieno[2,3-d]pyrimidin-4(3H)-one replaces the oxygen atom with sulfur. Impact: Sulfur’s larger atomic radius and lower electronegativity may alter π-π stacking interactions and redox properties compared to oxygen.

Benzofuropyrimidinone vs. Tetrahydro-pyrimidine ()

  • Analog : Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-tetrahydro-pyrimidine-5-carboxylate.
    • Impact : The saturated tetrahydro-pyrimidine ring reduces aromaticity, likely decreasing planarity and altering solubility. The sulfanylidene group may engage in hydrogen bonding distinct from the target compound’s sulfanyl substituent .

Substituent Effects on Bioactivity

Compound (Source) Substituents Key Biological Activities
Target Compound 3-(1,3-Benzodioxol-5-ylmethyl), 2-[(4-methylbenzyl)sulfanyl] Inferred: Potential antimicrobial/antioxidant (based on analogs)
8-Bromo-benzofuropyrimidines () 8-Bromo, Schiff base derivatives Antimicrobial (Gram+ bacteria), DPPH radical scavenging (4o, 4r at 50 μg)
3-Hydroxy-pyrrol-2-one () 4-(4-Methylbenzoyl), 3-hydroxypropyl Not explicitly stated; structural focus on crystallography
Benzenesulphonamides () 4-[5-(1,3-Benzodioxol-5-yl)-3-aryl-pyrazol-1-yl]benzenesulphonamide Anticancer or anti-inflammatory (implied by sulphonamide class)
  • Benzodioxole Group : Common in the target compound and analogs (). This group is associated with improved metabolic stability due to resistance to oxidative degradation.
  • Sulfanyl vs. Sulfonyl: The target’s sulfanyl group may act as a hydrogen bond donor, while sulfonyl groups (e.g., ) are stronger electron-withdrawing moieties, affecting target binding .

Physicochemical Properties

Property Target Compound 8-Bromo-benzofuropyrimidine () Benzothienopyrimidinone ()
Molecular Weight (Da) ~495 (estimated) ~450–500 ~420–460
Lipophilicity (logP) High (4-methylbenzyl, benzodioxole) Moderate (bromo increases MW/logP) Moderate (allyl group reduces logP)
Solubility Low (aromatic substituents) Low (bromo, Schiff bases) Moderate (tetrahydro core)
  • The target’s 4-methylbenzyl group increases lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility.

Biological Activity

The compound 3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylbenzyl)sulfanyl] benzofuro[3,2-d]pyrimidin-4(3H)-one is a member of the benzofuro-pyrimidine family and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including in vitro and in vivo studies, mechanisms of action, and possible therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C19H18N2O4S\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on anticancer , antidiabetic , and antimicrobial properties.

Anticancer Activity

Several studies have investigated the anticancer potential of related benzofuro-pyrimidine derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 26 to 65 µM across different lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways, including the MAPK and PI3K/Akt pathways .

Antidiabetic Activity

The compound has shown promise in inhibiting α-amylase, an enzyme crucial for carbohydrate digestion. In vitro studies reported IC50 values of 0.85 µM for related benzodioxol derivatives, indicating strong potential for managing diabetes by controlling postprandial blood glucose levels. In vivo studies using streptozotocin-induced diabetic mice revealed that a derivative significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL , showcasing its efficacy in diabetic management .

Antimicrobial Activity

Benzodioxole derivatives have been noted for their antimicrobial properties against various pathogens. The presence of the benzodioxole moiety is believed to enhance membrane permeability in bacteria, leading to increased efficacy against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .

The biological activities of 3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylbenzyl)sulfanyl] benzofuro[3,2-d]pyrimidin-4(3H)-one can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins.
  • Enzyme Inhibition : Competitive inhibition of α-amylase and other enzymes involved in metabolic pathways.
  • Antimicrobial Mechanisms : Disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

  • Anticancer Study : A recent study evaluated the effects of a similar compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of 30 µM , coupled with increased levels of pro-apoptotic markers.
  • Diabetes Management : In vivo experiments demonstrated that administration of the compound led to improved glycemic control in diabetic mice models, highlighting its potential as a therapeutic agent for diabetes.

Data Summary Table

Biological ActivityAssessed ModelIC50 Value (µM)Reference
AnticancerMCF-7 Cells30
Antidiabeticα-Amylase Inhibition0.85
AntimicrobialVarious BacteriaVaries

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.